1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
1,4-Dimethyl-7-oxabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Mechanism of Action
Target of Action
The primary targets of 1,4-Dimethyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown interesting biological activity .
Mode of Action
The specific mode of action of 1,4-Dimethyl-7-oxabicyclo[22Studies on related compounds suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Dimethyl-7-oxabicyclo[22Related compounds are known to affect various cellular transduction events such as t-cell activation and cell proliferation .
Result of Action
The molecular and cellular effects of 1,4-Dimethyl-7-oxabicyclo[22Related compounds have been found to be bioactive, for instance, as herbicides .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Dimethyl-7-oxabicyclo[22It’s known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxabicycloheptane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, reduced bicyclic compounds, and various substituted derivatives.
Scientific Research Applications
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
1,4-Cineole: A similar compound with a 7-oxabicyclo[2.2.1]heptane structure but different substituents.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: Another derivative with additional carboxylate groups.
Uniqueness
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMNOAMEJFCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C(C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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